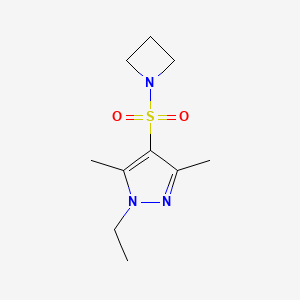

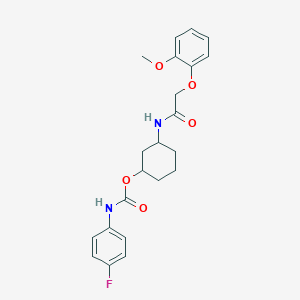

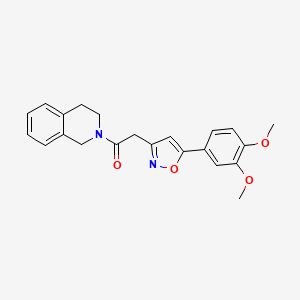

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H16ClN5O4S and its molecular weight is 421.86. The purity is usually 95%.

BenchChem offers high-quality (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Research has explored the synthesis and potential anticancer activities of compounds related to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. For instance, Kumar and Sharma (2022) synthesized N-substituted indole derivatives, including structures similar to the mentioned compound, and evaluated their efficacy against breast cancer cell lines (Kumar & Sharma, 2022).

Metalation of Purine Bases

Purine bases like (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione have been studied for their capacity to form complexes with metal ions. Brackemeyer et al. (2014) demonstrated how purines react with platinum compounds, forming complexes with potential applications in medicinal chemistry (Brackemeyer et al., 2014).

Inhibitory Activities for Dipeptidyl Peptidase IV

The inhibitory effects of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives on dipeptidyl peptidase IV (DPP-IV) have been a subject of investigation. Mo et al. (2015) synthesized derivatives with significant inhibitory activities, suggesting their potential in therapeutic applications for diseases like diabetes (Mo et al., 2015).

Synthesis and Study of Mixed Ligand-Metal Complexes

Research by Shaker (2011) involved synthesizing mixed ligand-metal complexes of purine derivatives, including structures similar to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. These complexes have potential applications in coordination chemistry and catalysis (Shaker, 2011).

X-ray Structural Characterizations

The reaction products of ZnCl2 and derivatives of 6-benzylaminopurine have been structurally characterized using X-ray analysis. Studies like those by Trávníček and Marek (2009) provide insights into the coordination ability and crystal structures of such compounds, which can be crucial for developing new materials or pharmaceuticals (Trávníček & Marek, 2009).

Synthesis of Related Compounds

Other research focuses on the synthesis of compounds structurally related to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. These studies often aim to explore novel chemical pathways or to create derivatives with specific properties for various applications, such as in medicinal chemistry or materials science. For example, studies by Gilchrist and Roberts (1983) and Yin et al. (2008) delve into the synthesis of related compounds, contributing to the broader understanding of purine chemistry and its applications (Gilchrist & Roberts, 1983), (Yin et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves the introduction of the chlorobut-2-en-1-yl and nitrobenzylthio groups onto a purine ring, followed by the addition of a methyl group and the formation of the desired (Z) isomer.", "Starting Materials": [ "2,6-dioxopurine", "3-chlorobut-2-en-1-ol", "4-nitrobenzyl chloride", "sodium hydride", "methyl iodide", "thiophenol", "acetic anhydride", "pyridine", "triethylamine", "dimethylformamide" ], "Reaction": [ "Step 1: Protection of 2,6-dioxopurine with acetic anhydride and pyridine to form 9-acetoxy-2,6-dioxopurine", "Step 2: Alkylation of 9-acetoxy-2,6-dioxopurine with 3-chlorobut-2-en-1-ol using sodium hydride as a base to form 7-(3-chlorobut-2-en-1-yl)-9-acetoxy-2,6-dioxopurine", "Step 3: Deprotection of 9-acetoxy group using sodium hydroxide to form 7-(3-chlorobut-2-en-1-yl)-2,6-dioxopurine", "Step 4: Nitration of 7-(3-chlorobut-2-en-1-yl)-2,6-dioxopurine with nitric acid and acetic anhydride to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-nitro-2,6-dioxopurine", "Step 5: Reduction of nitro group using palladium on carbon and hydrogen gas to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-amino-2,6-dioxopurine", "Step 6: Protection of amino group with thiophenol and methyl iodide to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-2,6-dioxopurine", "Step 7: Cyclization of 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-2,6-dioxopurine with acetic anhydride and pyridine to form (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione", "Step 8: Isolation and purification of the desired (Z) isomer using column chromatography" ] } | |

CAS-Nummer |

941938-16-5 |

Molekularformel |

C17H16ClN5O4S |

Molekulargewicht |

421.86 |

IUPAC-Name |

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |

InChI |

InChI=1S/C17H16ClN5O4S/c1-10(18)7-8-22-13-14(21(2)16(25)20-15(13)24)19-17(22)28-9-11-3-5-12(6-4-11)23(26)27/h3-7H,8-9H2,1-2H3,(H,20,24,25)/b10-7- |

InChI-Schlüssel |

PFCMJZVCOXFUDO-YFHOEESVSA-N |

SMILES |

CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

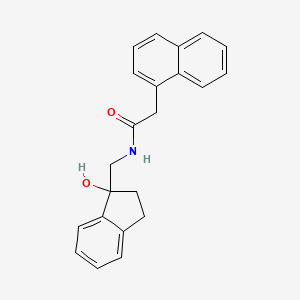

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)

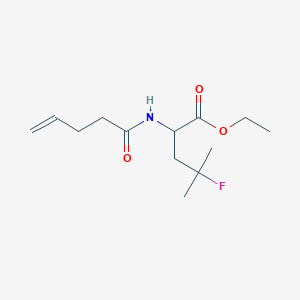

![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)

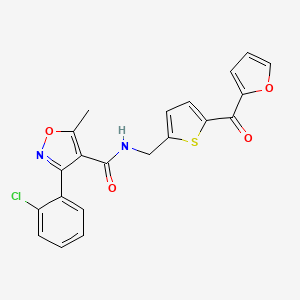

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)